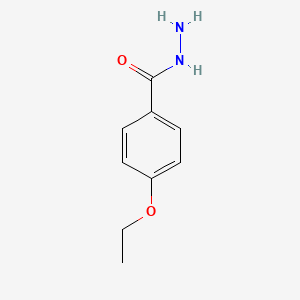

4-Ethoxybenzhydrazide

Overview

Description

4-Ethoxybenzhydrazide (4-EBH) is an organic compound that is found in many plants, including apples, pears, and tomatoes. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol. 4-EBH has a wide range of applications in the field of science and medicine. It has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been studied for its potential applications as an antioxidant and anti-inflammatory agent. In

Scientific Research Applications

1. Applications in Metal Complex Synthesis

4-Ethoxybenzhydrazide and its derivatives have shown promise in the synthesis of metal complexes. For instance, research has explored the use of hydrazone-related ligands derived from benzhydrazides in forming various nickel(II) complexes (Vrdoljak et al., 2023). These compounds exhibit diverse nuclearities and geometries, ranging from mononuclear complexes to more complex acetato- and phenoxido-bridged clusters.

2. Role in Solid Phase Microextraction

Benzhydrazide derivatives have been applied in the construction of covalent organic frameworks (COFs) for solid phase microextraction (SPME). This method, using 4-hydroxybenzhydrazide as a modulating agent, has been effective in the extraction of phthalate esters, enhancing extraction efficiency significantly (Guo et al., 2019).

3. Antiparasitic Activity

Some copper(II) complexes containing 4-methoxybenzhydrazide have demonstrated promising in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of traditional antichagasic drugs. These findings open up possibilities for developing new therapeutic agents for Chagas disease (Paixão et al., 2019).

4. Spectroscopic Studies

The use of 4-hydroxybenzhydrazide in spectroscopic studies has provided insights into molecular structures and vibrational frequencies. This compound has been a subject of theoretical studies, aiding in understanding its vibrational spectrum and interactions between molecules (Li et al., 2013).

5. Polymer Synthesis

Research into the synthesis of ordered polymers has incorporated 4-aminobenzhydrazide, demonstrating the potential of benzhydrazide derivatives in the development of novel polymers (Haba et al., 1998).

6. Antimicrobial and Antituberc

ular PropertiesStudies have shown that compounds derived from benzhydrazides, including 4-hydroxybenzhydrazide, exhibit significant antimicrobial and antitubercular activities. This includes their effectiveness against bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Tatipamula & Vedula, 2019).

7. Anticancer Activity

Recent studies have explored the synthesis and characterization of hydrazide-hydrazones derived from ethyl paraben, including 4-hydroxybenzhydrazide derivatives. These compounds have been evaluated for anticancer activity, particularly against liver cancer cell lines, demonstrating potential as novel anticancer agents (Han et al., 2020).

8. Crystal Structure Analysis

The synthesis of Schiff bases, such as those incorporating 4-hydroxybenzhydrazide, has facilitated the study of crystal structures. These studies have provided valuable insights into the molecular and crystal structure of these compounds, aiding in understanding their properties and potential applications (Rassem & Nour, 2016).

Safety and Hazards

properties

IUPAC Name |

4-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTILZBQLOSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207302 | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58586-81-5 | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

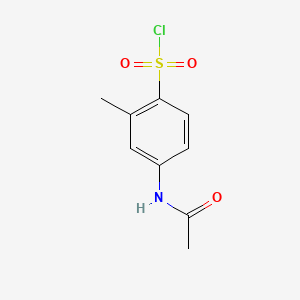

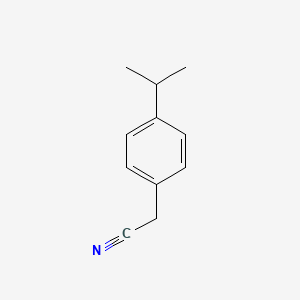

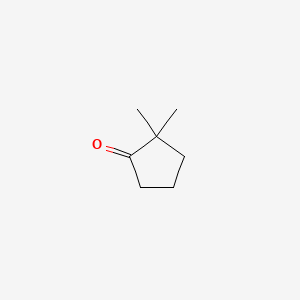

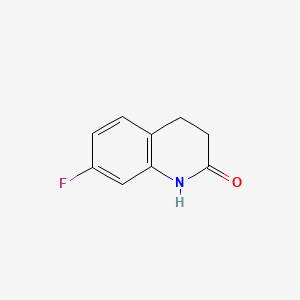

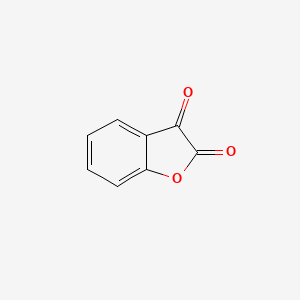

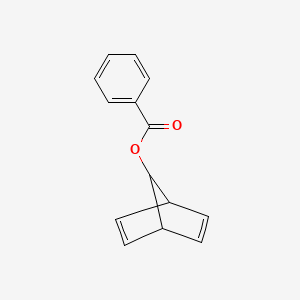

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

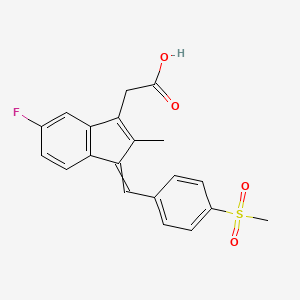

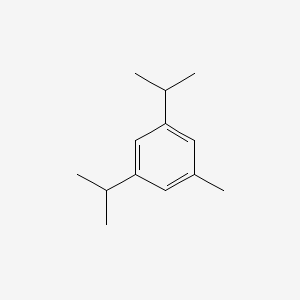

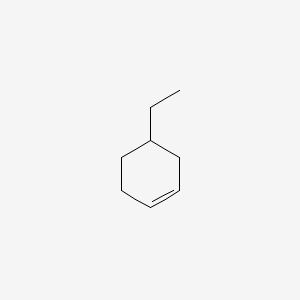

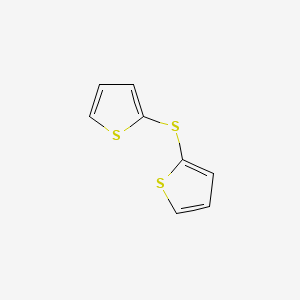

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the planar structure and hydrogen bonding in 4-Ethoxybenzohydrazide?

A1: [] The abstract highlights that 4-Ethoxybenzohydrazide (C₉H₁₂N₂O₂) exhibits an approximately planar structure. This planarity, combined with the presence of multiple hydrogen bond interactions involving the carbonyl oxygen atom, contributes to the molecule's ability to form sheets and a three-dimensional network in the solid state. These structural features are crucial for understanding the compound's physical properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.